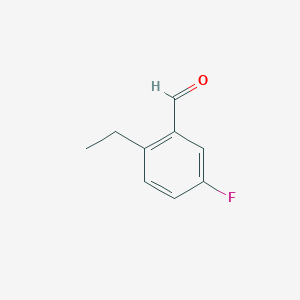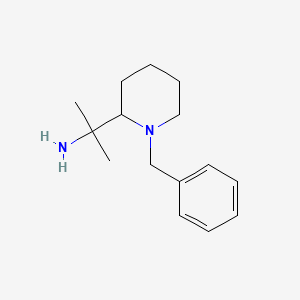
3,5-Dichloro-4-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound that contains a pyridine ring with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 4 position. This compound is known for its versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethynylpyridine typically involves the use of pyridine derivatives and chlorination reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and coupling reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
3,5-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
科学研究应用
3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,5-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The ethynyl group and chlorine atoms play crucial roles in its binding affinity and specificity .
相似化合物的比较
3,5-Dichloro-4-ethynylpyridine can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dichloro-2-ethynylpyridine: Similar structure but with different positional isomers, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
属性
分子式 |
C7H3Cl2N |
|---|---|
分子量 |
172.01 g/mol |
IUPAC 名称 |
3,5-dichloro-4-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |
InChI 键 |
DHUUQYGFVWEAQJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=NC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)

![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)


